molecular formula C9H5Cl3N2O B11773082 5-(Chloromethyl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole

5-(Chloromethyl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole

Cat. No.: B11773082
M. Wt: 263.5 g/mol
InChI Key: FDELPAODQHSAFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Chloromethyl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic organic compound that contains an oxadiazole ring substituted with a chloromethyl group and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can lead to the formation of oxadiazole N-oxides.

Scientific Research Applications

5-(Chloromethyl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its ability to disrupt biological processes in pests and weeds.

    Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole: Similar structure but lacks the dichlorophenyl group.

    3-(2,4-Dichlorophenyl)-1,2,4-oxadiazole: Similar structure but lacks the chloromethyl group.

    5-Methyl-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole: Similar structure but has a methyl group instead of a chloromethyl group.

Uniqueness

The presence of both the chloromethyl and dichlorophenyl groups in 5-(Chloromethyl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for diverse biological activities. This makes it distinct from other similar compounds and valuable for various applications.

Properties

Molecular Formula

C9H5Cl3N2O

Molecular Weight

263.5 g/mol

IUPAC Name

5-(chloromethyl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H5Cl3N2O/c10-4-8-13-9(14-15-8)6-2-1-5(11)3-7(6)12/h1-3H,4H2

InChI Key

FDELPAODQHSAFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NOC(=N2)CCl

Origin of Product

United States

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